

Structural Basis for CH7233163 Inhibition of Osimertinib-Resistant EGFR: A Technical Guide

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Compound of Interest

Compound Name: CH7233163

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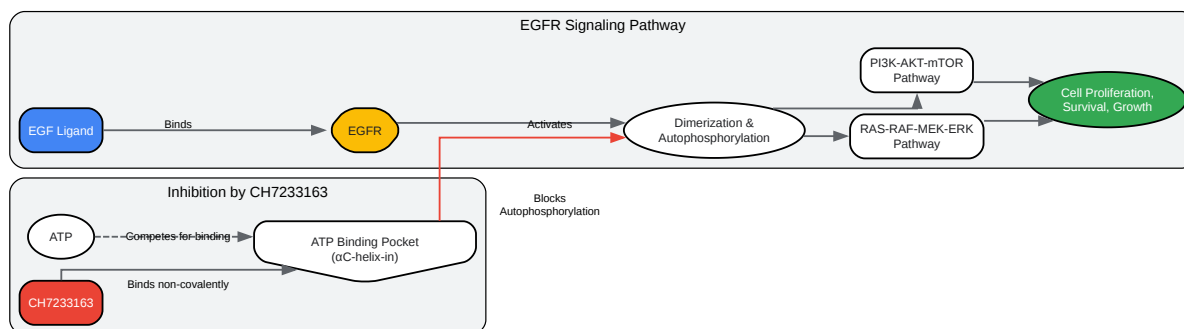
This technical guide provides an in-depth analysis of the structural and molecular basis of **CH7233163**, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), with a particular focus on its activity against the osimertinib-resistant Del19/T790M/C797S triple mutant.

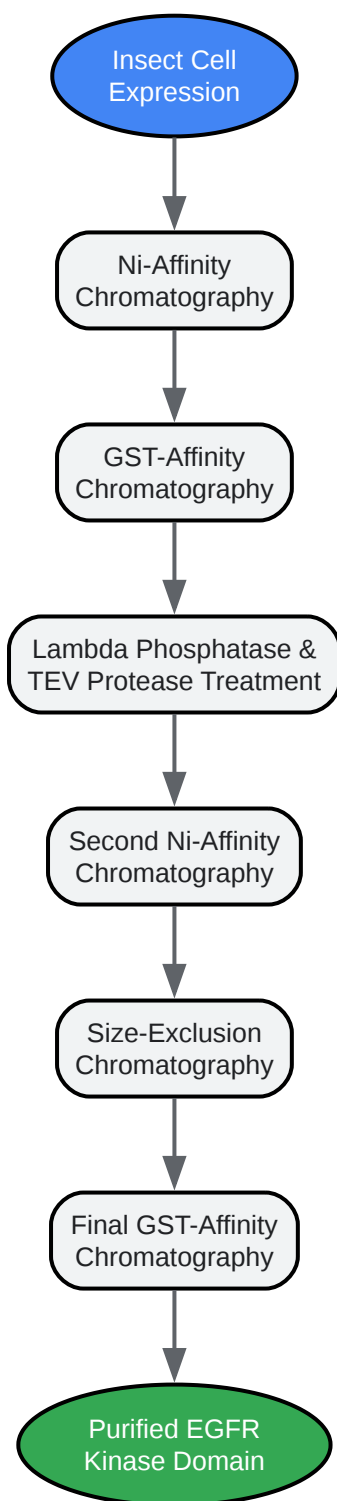
Executive Summary

CH7233163 is a fourth-generation, non-covalent, ATP-competitive EGFR tyrosine kinase inhibitor (TKI) that demonstrates significant efficacy against EGFR mutations resistant to third-generation inhibitors like osimertinib.^{[1][2][3][4]} The emergence of the C797S mutation, in addition to the Del19 and T790M mutations, renders covalent inhibitors that target the C797 residue ineffective.^{[2][5]} **CH7233163** overcomes this resistance by binding to the ATP-binding pocket of the EGFR kinase domain in its active, α C-helix-in conformation, without forming a covalent bond with the C797 residue.^{[1][2][6]} This guide details the structural interactions, inhibitory activity, and the experimental methodologies used to characterize this promising therapeutic agent.

Mechanism of Action and Structural Basis of Inhibition

Crystal structure analysis of **CH7233163** in complex with the EGFR-L858R/T790M/C797S mutant (PDB ID: 6LUB) reveals its ATP-competitive binding mode.^{[2][7]} The inhibitor occupies the ATP-binding pocket, engaging in multiple interactions that contribute to its high potency and selectivity.^{[1][2]} A key feature of its binding is the interaction with the kinase in the α C-helix-in conformation, which is the active state of the enzyme.^{[2][6]} This is particularly important for inhibiting the Del19 mutation, which may not readily adopt the α C-helix-out (inactive) conformation targeted by some allosteric inhibitors.^[2] The pyrazole moiety of **CH7233163** forms a hydrogen bond with the side chain of K745.^[8] Unlike covalent inhibitors, **CH7233163** does not interact with the serine residue at position 797, thus circumventing the primary mechanism of resistance to osimertinib.^[2]





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